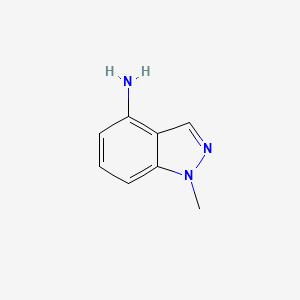

1-Methyl-1H-indazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIZXLDFWPPPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228521 | |

| Record name | 1H-Indazol-4-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77894-69-0 | |

| Record name | 1H-Indazol-4-amine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077894690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-4-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Predicted

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's physical properties is the bedrock upon which all further investigation is built. These properties govern a compound's behavior, from its solubility in biological fluids to its interaction with target proteins and its suitability for formulation. This guide focuses on 1-Methyl-1H-indazol-4-amine (CAS No. 77894-69-0), a substituted indazole derivative of interest in medicinal chemistry.

A comprehensive search of the current scientific literature reveals that while synthetic routes and reactions involving related indazoles are documented, specific, experimentally-determined physical property data for this compound remains largely unpublished. This is not an uncommon scenario for novel or specialized research chemicals.

Therefore, this guide adopts a dual approach rooted in scientific integrity. Firstly, we will present a robust profile of the predicted physical properties of this compound, derived from established computational algorithms. Secondly, we provide detailed, field-proven experimental protocols that empower researchers to determine these critical parameters in their own laboratories. This document is designed not merely as a data sheet, but as a practical and authoritative manual for the scientist working with this compound.

Section 1: Molecular Profile and Predicted Physicochemical Properties

This compound is a heterocyclic aromatic amine with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1][2] The structure consists of a bicyclic indazole core, methylated at the N1 position of the pyrazole ring, with an amine group substituted at the C4 position of the benzene ring.

The following tables summarize the key physicochemical properties predicted by computational models, providing a foundational dataset for experimental design.

Table 1: Predicted Core Physical and Chemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 147.18 g/mol | PubChem[2] |

| Boiling Point | 321.6°C at 760 mmHg | Guidechem[1] |

| Density | 1.27 g/cm³ | Guidechem[1] |

| Flash Point | 148.3°C | Guidechem[1] |

| Refractive Index | 1.667 | Guidechem[1] |

| Vapour Pressure | 0.0±0.7 mmHg at 25°C | Guidechem[1] |

Table 2: Predicted Properties for Drug Development and Discovery

| Property | Predicted Value | Significance in Drug Development | Source |

| LogP (Octanol/Water Partition) | 1.73670 | Measures lipophilicity; influences absorption, distribution, metabolism, and excretion (ADME). | Guidechem[1] |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | PubChem[2] |

| Hydrogen Bond Donors | 1 (from the amine group) | Influences solubility and binding interactions with biological targets. | PubChem[2] |

| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens) | Influences solubility and binding interactions with biological targets. | PubChem[2] |

Section 2: Contextual Analysis through Structural Analogues

To ground our predictions in experimental reality, it is instructive to compare them with the known properties of structurally similar compounds. This comparative analysis provides a likely range and context for the expected properties of this compound.

Table 3: Comparative Properties of Structural Analogues

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Notes |

| 1H-Indazol-4-amine | Indazole core with amine at C4 | 133.15[3] | 119-121[4] | Almost insoluble in water; soluble in ethanol, DMF.[4] |

| 1-Methyl-1H-indazol-6-amine | N1-methylated indazole with amine at C6 | 147.18[5][6] | 174-180[6] | Described as a beige powder with favorable solubility.[6] |

| This compound (Target) | N1-methylated indazole with amine at C4 | 147.18[2] | Not Experimentally Determined | Expected to have low aqueous solubility, similar to analogues. |

Expert Insight: The addition of a methyl group, as seen when comparing 1H-Indazol-4-amine to our target compound, typically increases lipophilicity (LogP) and may slightly decrease aqueous solubility. The melting point is influenced by crystal packing forces; while the 6-amino isomer has a significantly higher melting point, it serves as a reasonable upper-bound expectation. The target compound is expected to be a solid at room temperature.

Section 3: Predicted Spectroscopic Profile

While specific spectra for this compound are not publicly available, a foundational understanding of spectroscopy allows for the prediction of its key characterization features. Chemical suppliers may provide compound-specific data such as NMR, HPLC, or LC-MS upon request.[7]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring, a singlet for the N-methyl group (likely around 3.5-4.0 ppm), and a broad singlet for the two amine protons (which may shift depending on solvent and concentration).

-

¹³C NMR (Carbon NMR): The spectrum should reveal eight distinct carbon signals: six for the aromatic carbons of the indazole ring and one for the N-methyl carbon.

-

Mass Spectrometry (MS): In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the primary peak of interest would be the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) at an m/z corresponding to its molecular weight (approx. 147.18).

Section 4: Experimental Protocols for Physicochemical Characterization

The following section provides detailed, self-validating protocols for determining the key physical properties of this compound. The causality behind each step is explained to ensure both accuracy and a deep understanding of the methodology.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[8] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[8]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of moisture can significantly depress the melting point.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[9]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute) as you approach the expected melting point.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point range is T1-T2.[10]

-

Validation: Repeat the measurement at least twice with fresh samples to ensure reproducibility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 77894-69-0|this compound|BLD Pharm [bldpharm.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. davjalandhar.com [davjalandhar.com]

Foreword: The Isomer Challenge in Heterocyclic Chemistry

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-1H-indazol-4-amine

For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in therapeutics ranging from oncology to neurology.[1][2] However, the synthesis of substituted indazoles often presents a critical challenge: the formation of N-1 and N-2 positional isomers.[3][4] These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, unambiguous structure elucidation is not merely an analytical task; it is a foundational requirement for safe and effective drug development.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (C₈H₉N₃).[5] Moving beyond a simple listing of techniques, we will explore the strategic reasoning and causal relationships behind each experimental choice, creating a self-validating workflow that ensures scientific integrity from initial synthesis to final structural confirmation.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricacies of isomer determination, the first principle is to verify the molecular formula. This step prevents the misinterpretation of more complex data and validates the synthetic outcome at a fundamental level. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose.[6]

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS is chosen over standard MS for its ability to provide the exact mass of the molecule with high precision (typically to four or five decimal places). This precision allows for the unequivocal determination of the elemental composition, confirming that the desired atoms are present in the correct numbers.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

-

Acquisition: Infuse the sample into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Identify the most intense peak in the spectrum corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass calculated for the target formula.

Data Presentation: Mass Verification

| Parameter | Theoretical Value (for C₈H₁₀N₃⁺) | Experimental Value | Deviation (ppm) |

| Exact Mass [M+H]⁺ | 148.08692 | 148.0871 | 1.2 |

A deviation of <5 ppm provides high confidence in the assigned molecular formula, C₈H₉N₃.[7]

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

With the molecular formula confirmed, the core of the elucidation process begins: mapping the atomic connectivity using Nuclear Magnetic Resonance (NMR) spectroscopy. This is not a single experiment but a logical sequence of 1D and 2D techniques designed to build the molecular structure piece by piece.

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the systematic workflow, where each experiment builds upon the information provided by the last.

Caption: A systematic workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: The First Look

Expert Rationale: ¹H NMR provides information about the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on an amine group.[8]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width covers 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. Run a DEPT-135 experiment using standard pulse programs.

Data Presentation: Expected 1D NMR Signals

| Signal Type | Expected Chemical Shift (δ, ppm) | Rationale & Key Features |

| ¹H NMR | ||

| Aromatic CH | 6.5 - 7.5 | Three protons on the benzene ring. Their specific shifts and coupling patterns (doublets, triplets) depend on the substitution pattern. |

| Amine NH₂ | 5.0 - 6.0 (broad) | A broad singlet due to proton exchange. The chemical shift is highly dependent on solvent and concentration. |

| N-Methyl CH₃ | ~3.8 - 4.2 | A sharp singlet integrating to 3 protons. The key signal for methylation. Its exact chemical shift can hint at N-1 vs. N-2 substitution.[4] |

| Indazole C3-H | ~8.0 | A singlet, typically the most downfield proton on the indazole ring system.[1] |

| ¹³C NMR | ||

| Aromatic C | 100 - 145 | Six distinct signals for the carbons of the fused rings. |

| N-Methyl C | ~35 | A single signal in the aliphatic region. |

2D NMR: Connecting the Dots

Expert Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the definitive way to assign all protonated carbons.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the molecular fragments and, crucially, to pinpoint the location of the methyl group.[10]

Experimental Protocol: 2D NMR Acquisition

-

Using the same sample prepared for 1D NMR, acquire HSQC and HMBC spectra using standard, gradient-selected pulse programs. Optimization of the HMBC experiment's long-range coupling delay (e.g., to 8 Hz) is standard for detecting typical ²JCH and ³JCH correlations.

The Decisive Analysis: Differentiating 1-Methyl vs. 2-Methyl Isomers

The entire elucidation hinges on specific long-range correlations observed in the HMBC spectrum. The N-methyl protons are the perfect probe for the substitution site.

Caption: Key HMBC correlations confirming the N-1 position of the methyl group.

Trustworthiness through Self-Validation: The structure is confirmed by a convergence of evidence. In the case of this compound, the critical, unambiguous proof comes from observing HMBC correlations from the N-methyl protons (~4.0 ppm) to specific carbons within the indazole ring.

-

Correlation to C-7a: A correlation between the methyl protons and the quaternary carbon C-7a (the bridgehead carbon) is a ³J (three-bond) coupling. This correlation is only possible if the methyl group is on N-1.

-

Correlation to C-3: A correlation from the methyl protons to the C-3 carbon (which bears a proton at ~8.0 ppm) is also a ³J coupling, further cementing the N-1 assignment.[10]

If the methyl group were on N-2, these correlations would be absent. Instead, a correlation to C-3 would be a ²J (two-bond) coupling, and a correlation to C-7a would be a four-bond coupling, which is typically not observed. This clear distinction in expected HMBC data provides a self-validating system for the assignment.

Part 3: The Ultimate Confirmation - X-ray Crystallography

Expert Rationale: While the combination of HRMS and comprehensive NMR analysis provides a structure with a very high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structural proof.[11] It provides a three-dimensional map of electron density in the solid state, leaving no ambiguity about atomic connectivity or isomeric form.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. The goal is to grow single, defect-free crystals suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques. A variety of solvents (e.g., ethanol, ethyl acetate, hexane mixtures) should be screened.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is interpreted to build a molecular model, which is then refined to achieve the best fit with the experimental data.

The output of a successful X-ray experiment is a definitive 3D structure that confirms not only the this compound constitution but also provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[12]

Conclusion: An Integrated and Authoritative Approach

The structural elucidation of this compound serves as a model for the rigorous analysis required in modern chemical and pharmaceutical research. By following a logical workflow—from confirming the molecular formula with HRMS to mapping the complete molecular framework with a suite of 1D and 2D NMR experiments—a confident structural assignment can be made. The key to differentiating the critical N-1 and N-2 isomers lies in the strategic application and interpretation of the HMBC experiment. Finally, where absolute certainty is required and suitable crystals can be obtained, X-ray crystallography provides the ultimate, unambiguous confirmation. This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the characterization of novel chemical entities.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. acdlabs.com [acdlabs.com]

- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Methyl-1H-indazol-4-amine (CAS: 77894-69-0): A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core and engage in critical hydrogen bonding interactions with various biological targets.[1] Among the vast chemical space of indazole derivatives, 1-Methyl-1H-indazol-4-amine stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive primary amine on the indazole core, coupled with the N1-methylation that prevents tautomerization, makes it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, robust synthetic methodologies, characteristic reactivity, and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[2] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 77894-69-0 | --INVALID-LINK--[3] |

| Molecular Formula | C₈H₉N₃ | --INVALID-LINK--[3] |

| Molecular Weight | 147.18 g/mol | --INVALID-LINK--[3] |

| IUPAC Name | 1-methylindazol-4-amine | --INVALID-LINK--[3] |

| Boiling Point | 321.6 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | Not explicitly stated, solid at room temperature | --INVALID-LINK--[2] |

| Solubility | Moderately soluble in polar organic solvents | --INVALID-LINK--[2] |

| Appearance | Light yellow to brown solid | --INVALID-LINK--[2] |

Strategic Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves a two-step sequence starting from the readily available 4-nitro-1H-indazole. This strategy hinges on the regioselective N-methylation of the indazole core followed by the reduction of the nitro group to the desired primary amine.

Step 1: N-Methylation of 4-Nitro-1H-indazole

The regioselective methylation at the N1 position of the indazole ring is a critical step. The choice of methylating agent and reaction conditions is paramount to favor the thermodynamically more stable N1-isomer over the N2-isomer.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-nitro-1H-indazole in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base, typically potassium carbonate (K₂CO₃). The base serves to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion.

-

Methylation: To the stirred suspension, add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature. The reaction is then typically heated to a moderate temperature (e.g., 60 °C) to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-methyl-4-nitro-1H-indazole.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N1-methylated product.

Causality of Experimental Choices:

-

Solvent: Acetonitrile is often preferred as it provides good solubility for the reactants and facilitates the Sₙ2 reaction.

-

Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to deprotonate the indazole without causing unwanted side reactions.

-

Temperature: Heating the reaction to 60 °C increases the reaction rate and helps to drive the reaction to completion. Higher temperatures are generally avoided to minimize the formation of byproducts.

Step 2: Catalytic Hydrogenation of 1-Methyl-4-nitro-1H-indazole

The reduction of the nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Experimental Protocol:

-

Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-indazole in a suitable solvent, most commonly ethanol or methanol.

-

Catalyst Addition: To this solution, add a catalytic amount of palladium on activated carbon (10% Pd/C). The catalyst loading is typically in the range of 5-10 mol%.

-

Hydrogenation: The vessel is then purged with hydrogen gas and pressurized to the desired level (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield this compound. The product is often obtained in high purity and may be used directly in the next step or further purified by recrystallization if necessary.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur.

-

Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and the product, and it is relatively inert under the reaction conditions.

-

Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric or slightly elevated pressures are often sufficient for a complete and clean conversion, enhancing the safety of the procedure.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group around 3.8-4.0 ppm. The aromatic protons on the indazole ring will appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The protons of the primary amine group will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon around 30-35 ppm. The aromatic carbons will resonate in the region of 100-150 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 148. The fragmentation pattern would likely involve the loss of small neutral molecules such as NH₃ or CH₃CN.

-

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of small-molecule kinase inhibitors for the treatment of cancer. The 4-amino group provides a convenient handle for the introduction of various substituents through amide bond formation, urea formation, or participation in coupling reactions to construct the final drug molecule.

A prime example of the utility of the amino-indazole scaffold is in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis.[4][5] By inhibiting VEGFR signaling, these drugs can effectively starve tumors of their blood supply.

Many approved and investigational kinase inhibitors, such as Axitinib and Pazopanib, feature a substituted indazole core.[6][7][8][9] While the exact synthetic routes for these commercial drugs are proprietary, the strategic importance of amino-indazoles as key building blocks is well-documented in the scientific and patent literature. This compound, or its close analogs, serve as the foundational scaffold onto which other pharmacophoric elements are appended to achieve high potency and selectivity against specific kinase targets.

Safety and Handling

This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its robust and scalable synthesis, coupled with the versatile reactivity of its primary amine functionality, has positioned it as a key building block for the discovery and development of novel therapeutics. As the demand for targeted therapies, particularly kinase inhibitors, continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly increase. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to empower researchers and drug development professionals in their pursuit of innovative medicines.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 3. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. nbinno.com [nbinno.com]

- 7. rroij.com [rroij.com]

- 8. rroij.com [rroij.com]

- 9. benchchem.com [benchchem.com]

1-Methyl-1H-indazol-4-amine molecular weight and formula

An In-Depth Technical Guide to 1-Methyl-1H-indazol-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction:

This compound is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This particular arrangement confers upon it a unique set of electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purine bases allows it to interact with the active sites of various enzymes and receptors, leading to a broad spectrum of biological activities.[3] Consequently, indazole derivatives have been successfully developed into therapeutics for a range of conditions including cancer, inflammation, and neurological disorders.[2][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, a key building block for the development of novel therapeutics.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉N₃ | [6][7][8][9][10] |

| Molecular Weight | 147.18 g/mol | [6][7][8][9] |

| IUPAC Name | 1-methylindazol-4-amine | [7] |

| CAS Number | 77894-69-0 | [6][7][9] |

| Monoisotopic Mass | 147.079647300 Da | [7][8] |

| Appearance | Off-white to pale yellow solid (Assumed) | |

| Purity | Typically >98% | [9] |

| Synonyms | 1-Methyl-1H-indazol-4-ylamine, 4-Amino-1-methyl-1H-indazole | [6][7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted nitrobenzene derivative. The chosen pathway leverages common and well-established reactions in heterocyclic chemistry, ensuring reproducibility and scalability.

Proposed Synthetic Workflow

The following diagram outlines a logical and efficient synthetic route. The causality behind each step is explained to provide a deeper understanding of the process.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - CAS:77894-69-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 77894-69-0 | this compound - Moldb [moldb.com]

- 10. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]

The Emerging Potential of 1-Methyl-1H-indazol-4-amine in Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its versatile biological activities. This technical guide delves into the specific attributes of 1-Methyl-1H-indazol-4-amine, a derivative positioned to leverage the well-established therapeutic potential of the indazole family. While direct extensive biological data for this specific molecule is emerging, this document synthesizes the wealth of knowledge surrounding the indazole core to postulate its biological activity, focusing on its likely role as a kinase inhibitor. We will explore its plausible synthesis, hypothesized mechanism of action, and provide detailed experimental protocols for its biological evaluation. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this compound as a potential therapeutic agent.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous clinically successful drugs.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to biological targets.[3] The indazole core is a key component in several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), highlighting its significance in oncology drug development.[4][5] The versatility of the indazole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

Figure 1: The core 1H-indazole scaffold and its presence in marketed kinase inhibitors.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for indazole synthesis.[7] A potential synthetic route is outlined below, starting from commercially available 2-methyl-3-nitroaniline. This multi-step synthesis involves a diazotization followed by an intramolecular cyclization to form the indazole core, and subsequent reduction of the nitro group to the desired amine.

Figure 2: Proposed synthetic workflow for this compound.

Postulated Biological Activity: Kinase Inhibition

Given the prevalence of the indazole scaffold in kinase inhibitors, it is highly probable that this compound exhibits inhibitory activity against one or more protein kinases. The 1H-indazole core is known to act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.

Hypothesized Mechanism of Action

We postulate that this compound functions as an ATP-competitive inhibitor of protein kinases. The N2 atom of the indazole ring is expected to act as a hydrogen bond acceptor, while the N1-H (or in this case, the N1-methyl) occupies a hydrophobic pocket. The 4-amino group can serve as a hydrogen bond donor and as a vector for further chemical modifications to enhance potency and selectivity. The binding mode of Axitinib with the ABL1 kinase domain (PDB: 4WA9) serves as an excellent template for visualizing this interaction.[3]

Figure 3: Postulated binding mode of this compound in a kinase active site.

Experimental Protocols for Biological Evaluation

To validate the hypothesized kinase inhibitory activity of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for the initial biological characterization.

Kinase Inhibition Assay (Biochemical)

This assay will determine the direct inhibitory effect of the compound on the enzymatic activity of a panel of purified kinases.

Protocol:

-

Kinase Panel Selection: Select a diverse panel of kinases representing different families (e.g., tyrosine kinases, serine/threonine kinases).

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare ATP and substrate (e.g., a generic peptide substrate).

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of serially diluted this compound to the wells.

-

Add 4 µL of kinase solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of a mixture of ATP and substrate.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Proliferation Assay (Cell-based)

This assay will assess the ability of the compound to inhibit the growth of cancer cell lines, providing an indication of its cellular potency and potential therapeutic effect.

Protocol:

-

Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on specific kinases.

-

Cell Culture: Culture the selected cell lines in appropriate media and conditions.

-

Assay Procedure (96-well plate format):

-

Seed the cells at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using a colorimetric or fluorometric method (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).

-

-

Data Analysis:

-

Calculate the percent cell viability relative to a vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value.

-

Figure 4: Experimental workflow for the biological evaluation of this compound.

Structure-Activity Relationship (SAR) Insights

The specific structural features of this compound are expected to influence its biological activity:

-

N1-Methyl Group: Methylation at the N1 position can prevent the formation of a hydrogen bond with the kinase hinge region, which may alter its binding mode or selectivity profile compared to N1-H indazoles. However, this modification can also improve cell permeability and metabolic stability.

-

4-Amino Group: The position of the amino group at the 4-position is less common than the 3- or 5-amino indazole derivatives found in many known kinase inhibitors. This unique positioning may lead to novel interactions with the kinase active site and potentially a distinct selectivity profile. The amino group also provides a handle for further chemical elaboration to explore SAR and optimize the compound's properties.

Data Presentation

The results from the kinase inhibition assays should be summarized in a clear and concise table to facilitate the comparison of the compound's potency against different kinases.

| Kinase Target | IC50 (nM) [Hypothetical Data] |

| VEGFR2 | 50 |

| PDGFRβ | 75 |

| c-Kit | 120 |

| ABL1 | >1000 |

| SRC | 850 |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel kinase inhibitors. Its indazole core provides a validated anchor for kinase binding, while its unique substitution pattern offers the potential for novel selectivity and improved drug-like properties. The experimental protocols outlined in this guide provide a clear path for its initial biological characterization. Future research should focus on:

-

Broad Kinase Profiling: To identify the primary kinase targets and determine the selectivity profile.

-

Co-crystallization Studies: To elucidate the precise binding mode with its target kinase(s).

-

Lead Optimization: To synthesize and evaluate derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: To assess the therapeutic potential in relevant animal models of disease.

By systematically applying these approaches, the full therapeutic potential of this compound and its derivatives can be thoroughly explored.

References

- 1. Powder X-ray diffraction of pazopanib hydrochloride Form 1, C21H24N7O2SCl | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Methyl-1H-indazol-4-amine: A Detailed Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-Methyl-1H-indazol-4-amine, a key building block in medicinal chemistry and drug discovery. The described synthetic route is a robust two-step process commencing with the regioselective N-methylation of commercially available 4-nitro-1H-indazole, followed by the reduction of the nitro-intermediate to the target amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and expected outcomes to ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents due to its ability to mimic the indole nucleus and participate in crucial hydrogen bonding interactions with biological targets. Specifically, this compound serves as a vital precursor for the synthesis of numerous compounds with diverse pharmacological activities, including but not limited to kinase inhibitors for oncology applications. The precise positioning of the methyl and amine groups on the indazole core is critical for the desired biological activity, necessitating a reliable and regioselective synthetic strategy.

This document outlines a validated protocol for the preparation of this compound, beginning with the readily available 4-nitro-1H-indazole. The synthesis is divided into two primary stages:

-

Stage 1: N-Methylation of 4-nitro-1H-indazole. This step focuses on the regioselective methylation at the N1 position of the indazole ring.

-

Stage 2: Reduction of 1-Methyl-4-nitro-1H-indazole. The nitro group of the methylated intermediate is then reduced to the corresponding primary amine to yield the final product.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. The strategy hinges on the initial N-methylation of 4-nitro-1H-indazole. The choice of a suitable base and solvent system is crucial to favor methylation at the more thermodynamically stable N1 position over the N2 position. Subsequently, the nitro group is reduced to an amine. While various reducing agents can be employed, this protocol utilizes tin(II) chloride (SnCl₂) for its efficiency and operational simplicity in this transformation.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-nitro-1H-indazole | ≥98% | Commercial | Starting material |

| Methyl iodide (Iodomethane) | ≥99% | Commercial | Methylating agent |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercial | Solvent for methylation |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ≥98% | Commercial | Reducing agent |

| Ethanol (EtOH) | 200 proof, absolute | Commercial | Solvent for reduction |

| Ethyl acetate (EtOAc) | ACS grade | Commercial | Extraction solvent |

| Saturated sodium bicarbonate (NaHCO₃) | ACS grade | Prepared in-house | For neutralization |

| Brine (saturated NaCl solution) | ACS grade | Prepared in-house | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Commercial | Drying agent |

| Celite® | --- | Commercial | Filtration aid |

| Hydrochloric acid (HCl) | Concentrated, 37% | Commercial | For pH adjustment and salt formation |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercial | For pH adjustment |

Stage 1: Synthesis of 1-Methyl-4-nitro-1H-indazole

This procedure is adapted from established methodologies for the N-alkylation of nitroindazoles and related heterocycles, where N-1 alkylation is favored under these conditions.[1][2]

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-indazole (5.0 g, 30.6 mmol) and anhydrous potassium carbonate (8.47 g, 61.3 mmol).

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add methyl iodide (2.3 mL, 36.8 mmol) to the suspension via a syringe.

-

Heat the reaction mixture to 60 °C and maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a lower Rf than the product.

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct and wash the solids with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield pure 1-Methyl-4-nitro-1H-indazole as a yellow solid.

| Parameter | Value |

| Starting Material | 5.0 g |

| Expected Yield | 4.5 - 5.0 g (83-93%) |

| Appearance | Yellow solid |

Stage 2: Synthesis of this compound

The reduction of the nitro group is achieved using tin(II) chloride dihydrate in ethanol. This method is widely used for the reduction of nitroarenes due to its high efficiency and tolerance of various functional groups.[3][4][5]

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-4-nitro-1H-indazole (4.0 g, 22.6 mmol) and 150 mL of ethanol.

-

Stir the mixture to dissolve the starting material.

-

Add tin(II) chloride dihydrate (25.5 g, 113 mmol) to the solution in one portion.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes). The product is more polar than the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully concentrate the solvent under reduced pressure.

-

To the resulting residue, add approximately 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture. Be cautious as this will generate CO₂ gas. Stir until the pH of the aqueous layer is ~8.

-

The tin salts will precipitate as a white solid. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to obtain the pure product as a solid.

| Parameter | Value |

| Starting Material | 4.0 g |

| Expected Yield | 2.8 - 3.1 g (85-95%) |

| Appearance | Off-white to pale brown solid |

Results and Discussion: Ensuring Success

The successful synthesis of this compound relies on careful execution of both the N-methylation and nitro reduction steps.

N-Methylation Causality: The choice of potassium carbonate as the base and acetonitrile as the solvent is critical for achieving high regioselectivity for N1 methylation.[1] Potassium carbonate is a mild base that deprotonates the indazole, and the polar aprotic nature of acetonitrile facilitates the Sₙ2 reaction with methyl iodide. Heating the reaction to 60°C increases the reaction rate without promoting significant side reactions.

Nitro Reduction Rationale: Tin(II) chloride is an effective reducing agent for nitro groups in the presence of a proton source, which in this case is the ethanol solvent. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, ultimately leading to the formation of the amine. The basic workup is essential to precipitate the tin salts and allow for the extraction of the free amine product.

Troubleshooting:

-

Incomplete Methylation: If the methylation reaction stalls, ensure that the reagents and solvent are anhydrous. Additional methyl iodide and base can be added if necessary.

-

Low Yield in Reduction: Incomplete reduction can occur if the tin(II) chloride is of poor quality or if the reaction is not heated for a sufficient duration. The formation of tin oxides during the workup can sometimes trap the product; thorough washing of the Celite® pad is crucial.

-

Purification Challenges: The final product, being an amine, can streak on silica gel columns. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

Chemical Hazards:

-

Methyl Iodide: is toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood.

-

Tin(II) Chloride: is corrosive and can cause burns. Avoid inhalation of dust and contact with skin and eyes.

-

Acetonitrile: is flammable and toxic.

-

Ethanol: is a flammable liquid.

-

Concentrated Acids and Bases: are corrosive. Handle with care.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Tin-containing waste should be collected separately.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in medicinal chemistry and drug discovery. The explanation of the rationale behind the experimental choices aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research objectives.

References

Application Note: A Validated Protocol for the Purification of 1-Methyl-1H-indazol-4-amine by Normal-Phase Column Chromatography

Abstract

1-Methyl-1H-indazol-4-amine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological screening data. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We address the specific challenges associated with purifying basic amines on a standard acidic stationary phase and present a robust, self-validating methodology designed for high-purity isolation and excellent recovery.

Scientific Rationale & Core Principles

Column chromatography is a fundamental and highly adaptable technique for the purification of organic compounds from reaction mixtures.[2][3] The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3]

Expertise & Experience: The Challenge of Purifying Amines

A primary challenge in the purification of this compound is its basic nature. The lone pair of electrons on the amine nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel. This acid-base interaction can lead to:

-

Irreversible Adsorption: The compound fails to elute from the column.

-

Significant Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad fractions and poor separation from impurities.

To overcome this, our protocol incorporates a small quantity of a volatile base, triethylamine (TEA), into the mobile phase. The TEA acts as a competitive base, effectively neutralizing the acidic sites on the silica gel.[4] This allows the separation to proceed based on the desired mechanism of polarity differences, leading to sharp, symmetrical peaks and efficient purification. While alternative stationary phases like basic alumina or amine-functionalized silica exist, the use of a modified mobile phase with standard silica gel is often the most practical and cost-effective solution in a research setting.[4][5]

Materials and Equipment

| Category | Item | Recommended Grade / Spec. |

| Chemicals | Crude this compound | Synthesized Material |

| Silica Gel for Column Chromatography | 230-400 mesh (40-63 µm) | |

| Ethyl Acetate (EtOAc) | HPLC Grade | |

| Hexanes or Petroleum Ether | HPLC Grade | |

| Triethylamine (TEA) | Reagent Grade | |

| Dichloromethane (DCM) | ACS Grade (for sample prep) | |

| TLC Plates | Silica gel 60 F254 | |

| Equipment | Glass Chromatography Column with Stopcock | Sized appropriately for scale (e.g., 2-5 cm diameter) |

| Glassware (Beakers, Erlenmeyer flasks, Graduated cylinders) | Standard laboratory set | |

| Round-bottom flask | For sample preparation and final product collection | |

| Fraction Collector or Test Tubes | Sized for ~5-20 mL fractions | |

| UV Lamp | For TLC visualization (254 nm) | |

| Rotary Evaporator | For solvent removal | |

| Safety | Safety Goggles, Lab Coat, Nitrile Gloves | Standard Personal Protective Equipment (PPE) |

| Chemical Fume Hood | For all operations involving organic solvents |

Pre-Purification: Method Development with TLC

Trustworthiness: The Predictive Power of TLC

Before committing the bulk of the material to the column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). This is a critical self-validating step. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.2 - 0.35 .[2][3][5] An Rf in this range ensures the compound will migrate through the column at a practical rate, neither eluting too quickly nor being retained too strongly.

Protocol:

-

Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1). To each of these solvent mixtures, add 0.5% triethylamine (e.g., 0.1 mL of TEA in 20 mL of eluent).

-

Dissolve a small sample of the crude material in a few drops of dichloromethane.

-

Using a capillary tube, spot the crude mixture onto the baseline of several TLC plates.

-

Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

-

Remove the plates, mark the solvent front, and allow them to dry completely in a fume hood.

-

Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

-

Calculate the Rf value for the target compound in each solvent system: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

-

Select the solvent system that gives the target compound an Rf value of ~0.3 and shows the best separation from other spots. This will be your starting eluent for the column.

The Purification Protocol: Step-by-Step Column Chromatography

This protocol assumes a scale of approximately 1.0 g of crude material. The column size and solvent volumes should be adjusted for different scales. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight.[3]

4.1 Column Packing (Wet Slurry Method)

-

Secure a glass column vertically in a fume hood. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

-

In a beaker, prepare a slurry of silica gel (~50 g) in the least polar solvent to be used (e.g., 100% Hexanes).

-

Swirl the beaker and quickly pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

-

Add more solvent as needed, never allowing the top of the silica bed to run dry.

-

Once the silica has settled into a stable bed, add a final layer of sand (~1 cm) on top to prevent disruption during solvent addition.

-

Drain the solvent until the level is just at the top of the sand layer, then close the stopcock.

4.2 Sample Preparation (Dry Loading) Dry loading is strongly recommended as it typically results in a more concentrated sample band and superior separation.[2]

-

Dissolve the crude this compound (~1.0 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.

-

Add 2-3 g of silica gel to the solution.

-

Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

-

Carefully add this powder to the top of the prepared column bed.

4.3 Elution and Fraction Collection

-

Gently add the initial, less polar eluent (e.g., 10% EtOAc in Hexanes + 0.5% TEA) to the column.

-

Open the stopcock and begin collecting the eluent in fractions (e.g., 15 mL per test tube). Apply gentle air pressure to the top of the column if necessary to achieve a steady flow rate (e.g., ~5 cm/min drop rate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds. For example:

-

200 mL of 10% EtOAc in Hexanes (+ 0.5% TEA)

-

200 mL of 20% EtOAc in Hexanes (+ 0.5% TEA)

-

200 mL of 30% EtOAc in Hexanes (+ 0.5% TEA)

-

Continue increasing the gradient as determined by your initial TLC analysis.

-

4.4 In-Process Monitoring

-

As fractions are collected, spot every second or third fraction on a TLC plate.

-

Develop the TLC plate using the more polar solvent system from your method development (e.g., the system that gave an Rf of ~0.3).

-

Visualize under UV light to identify which fractions contain your desired product. Fractions containing only the spot corresponding to the pure product should be set aside for combination.

Post-Purification and Validation

-

Combine all fractions identified as pure into a single, clean round-bottom flask.

-

Remove the solvents and triethylamine using a rotary evaporator. The final product should be a solid.

-

Place the flask under high vacuum for several hours to remove any residual solvent.

-

Obtain the final mass and calculate the percentage yield.

-

Final Validation: The purity of the isolated compound must be confirmed by an orthogonal analytical method, such as ¹H NMR, ¹³C NMR, LC-MS, or HPLC, to ensure the purification was successful.[6]

Workflow Visualization

Caption: Workflow for the purification of this compound.

Safety Precautions

-

Compound Hazards: this compound and its parent compound are harmful if swallowed and cause skin and eye irritation.[7][8][9] Avoid creating dust.[7]

-

Solvent Hazards: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) when handling chemicals.[10][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Compound streaks on TLC plate | Insufficient triethylamine in the eluent; sample is too concentrated. | Increase TEA concentration to 1%. Ensure the spotting solution is not overly concentrated. |

| Poor separation on the column | Eluent is too polar; column was packed improperly; sample was overloaded. | Start with a less polar eluent system. Repack the column ensuring no air bubbles. Reduce the amount of crude material relative to the silica gel (increase the 50:1 ratio). |

| Compound does not elute | Eluent is not polar enough; strong interaction with silica. | Gradually increase the eluent polarity (e.g., add a small percentage of methanol to the EtOAc/Hexanes mixture, like 1-5%). Ensure TEA is present in the eluent. |

| Cracks appear in the silica bed | Column ran dry; heat generated from solvent interaction. | Never allow the solvent level to drop below the top of the silica bed. Pack the column using the final eluent if significant heat is generated during equilibration. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. rroij.com [rroij.com]

- 4. biotage.com [biotage.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.be [fishersci.be]

- 9. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

Application Note: A Validated Recrystallization Protocol for the Purification of 1-Methyl-1H-indazol-4-amine

Abstract & Introduction

1-Methyl-1H-indazol-4-amine is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for oncological therapies.[1] The isomeric purity and overall chemical purity of such intermediates are paramount, as impurities can lead to undesirable side products, altered biological activity, and complications in downstream processes.

Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to separate a compound from its impurities.[2] While chromatographic methods are common, recrystallization often yields material of superior crystalline quality, which is essential for structural analysis and ensuring consistent physicochemical properties.

This application note provides a comprehensive, field-proven protocol for the purification of crude this compound. We move beyond a simple list of steps to explain the underlying principles and causality behind each experimental choice, ensuring a robust and reproducible method. The protocol is designed as a self-validating system, incorporating analytical checkpoints to confirm purity and identity.

Principle of Mixed-Solvent Recrystallization

The success of recrystallization hinges on selecting an appropriate solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. For this compound, a single solvent that meets these criteria perfectly can be difficult to identify.

Therefore, this protocol employs a mixed-solvent system, a technique particularly effective for compounds with moderate polarity. We utilize a "solvent" in which the compound is readily soluble (Ethanol) and an "anti-solvent" in which it is poorly soluble (Water). The parent compound, 1H-indazol-4-amine, is known to be soluble in ethanol and poorly soluble in water, providing a strong basis for this selection.[3] By carefully titrating the anti-solvent into a hot, saturated solution of the compound in the primary solvent, we can induce a state of supersaturation that, upon slow cooling, promotes the formation of highly ordered, pure crystals. A patent describing the purification of related indazole derivatives successfully employs similar alcohol/water solvent systems to achieve purities greater than 99%.[4]

Materials and Equipment

| Category | Item | Grade/Specification |

| Chemicals | Crude this compound | N/A |

| Ethanol (EtOH) | ACS Reagent Grade, 95% or 200 Proof | |

| Deionized Water (DI H₂O) | Type II or higher | |

| Activated Carbon (Optional) | Decolorizing, fine powder | |

| Glassware | Erlenmeyer Flasks (x3) | Appropriate sizes (e.g., 50 mL, 125 mL) |

| Graduated Cylinders | 10 mL, 50 mL | |

| Büchner Funnel & Flask | Sized to match expected crystal volume | |

| Watch Glass | To cover flask and for drying | |

| Stemless Funnel (for hot filtration) | ||

| Equipment | Heating Mantle or Stirring Hotplate | With temperature and stirring control |

| Magnetic Stir Bar | ||

| Vacuum Source (Aspirator or Pump) | With trap | |

| Analytical Balance | ± 0.0001 g readability | |

| Melting Point Apparatus | ||

| HPLC System (for validation) | C18 column, UV detector |

Health and Safety Precautions

This compound and its parent analogs are classified as hazardous substances. All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Required PPE:

-

Chemical-resistant nitrile gloves.

-

Splash-proof safety goggles or a face shield.

-

Flame-resistant lab coat.

-

-

Handling: Avoid creating dust.[3] Ensure all glassware is securely clamped. Use a blast shield if working on a larger scale. Incompatible materials include strong oxidizing agents and strong acids.[5]

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of approximately 5.0 grams of crude material. Adjust solvent volumes proportionally for different scales.

Step 1: Dissolution of Crude Material

The objective is to create a saturated solution at the boiling point of the solvent, using the minimum volume necessary to maximize yield.

-

Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar.

-

Add approximately 20 mL of ethanol. Begin stirring and gently heat the mixture to a near-boil (~75-78 °C).

-

Continue adding ethanol dropwise from a Pasteur pipette or graduated cylinder until the solid completely dissolves. Avoid adding a large excess of solvent. Note the final volume of ethanol used.

Step 2: Decolorization with Activated Carbon (Optional)

This step is only necessary if the resulting solution exhibits significant color from high-molecular-weight impurities.

-

Remove the flask from the heat source and allow the solution to cool for 1-2 minutes to prevent violent boiling (bumping).

-

Add a very small amount (e.g., a micro-spatula tip) of activated carbon to the solution.

-

Return the flask to the heat and gently boil for 2-3 minutes with continued stirring.

Step 3: Hot Gravity Filtration

This step removes the activated carbon and any insoluble particulate impurities. It must be performed quickly to prevent premature crystallization.

-

Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed 125 mL Erlenmeyer flask.

-

Bring a small amount of ethanol to a boil in a separate flask to keep the funnel and filter paper hot.

-

Pour the hot, dissolved amine solution through the fluted filter paper. Rinse the original flask with a small amount (~2-3 mL) of hot ethanol and pass it through the filter to ensure complete transfer.

Step 4: Induction of Crystallization

Here, the anti-solvent is introduced to bring the solution to its saturation point, from which pure crystals will form upon cooling.

-

Re-heat the clear, filtered solution to a gentle boil.

-

Using a disposable pipette, add deionized water dropwise while the solution is stirring and hot.

-

Continue adding water until you observe a faint, persistent cloudiness (turbidity). This is the point of saturation.

-

Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a perfectly saturated, clear solution.

Step 5: Crystal Growth and Maturation

The rate of cooling directly impacts crystal size and purity. Slower cooling promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice.

-

Remove the flask from the heat source, cover it with a watch glass, and place it on a heat-resistant surface to cool undisturbed to room temperature (approx. 1-2 hours).

-

Once the flask has reached ambient temperature, transfer it to an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.

Step 6: Isolation and Washing of Crystals

The goal is to efficiently separate the crystals from the mother liquor (which contains the dissolved impurities) and wash away any adhering impurities without re-dissolving the product.

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.

-

Turn on the vacuum source and swirl the flask to create a slurry of the crystals. Pour the slurry into the Büchner funnel.

-

Wash the crystals with a minimal amount (~5-10 mL) of an ice-cold 50:50 ethanol/water mixture. Rationale: Using a cold solvent minimizes the dissolution of the desired product during the wash.

-

Keep the vacuum on for 5-10 minutes to pull air through the filter cake, partially drying the crystals.

Step 7: Drying the Final Product

-

Carefully remove the filter paper and crystals from the funnel and place them on a pre-weighed watch glass.

-

Break up the crystal cake with a spatula to increase the surface area for drying.

-

Dry the product to a constant weight. This can be done in a desiccator, in the open air (if the atmosphere is not humid), or in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Workflow Visualization

Caption: Recrystallization workflow for this compound.

Validation and Characterization

Successful purification should be confirmed analytically.

| Analysis | Parameter | Expected Result |

| Purity (HPLC) | Peak Area % | >99.0% (significant increase from crude material) |